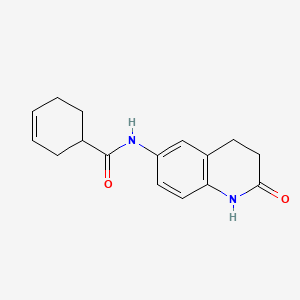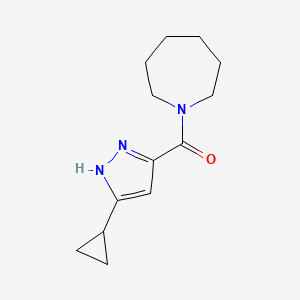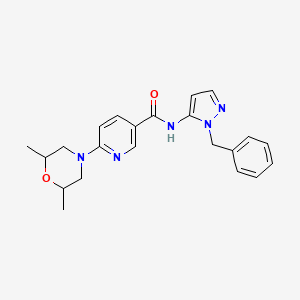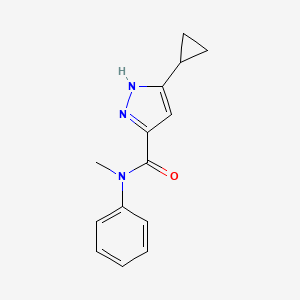
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide, also known as Cilostazol, is a potent phosphodiesterase III inhibitor that is used for the treatment of peripheral arterial disease. It has a unique chemical structure that makes it an effective drug in the treatment of various diseases.
作用机制
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide works by inhibiting the enzyme phosphodiesterase III, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action makes N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide an effective vasodilator and antiplatelet agent.
Biochemical and Physiological Effects:
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of phosphodiesterase III, which makes it a useful tool for studying the role of this enzyme in various biological processes. Additionally, N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, there are also some limitations to the use of N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide in lab experiments. It has a short half-life, which may require frequent dosing in some experiments. Additionally, it may have off-target effects on other enzymes or receptors, which may complicate the interpretation of results.
未来方向
There are several potential future directions for research on N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its antiplatelet and vasodilatory effects, which could lead to the development of new drugs with similar or improved properties.
合成方法
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide is synthesized by the reaction of 6-chloro-3,4-dihydro-2(1H)-quinolinone with cyclohexene-1-carboxylic acid in the presence of a base. The reaction yields N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide as the final product.
科学研究应用
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its therapeutic potential in various diseases. It is primarily used for the treatment of peripheral arterial disease, a condition that results in the narrowing of blood vessels in the legs and arms. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as coronary artery disease and stroke.
属性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-2,7-8,10-11H,3-6,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQYQPUKDOONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)



![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)

![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)
